
Mangan(II)-methoxid
Übersicht
Beschreibung
Manganese(II) methoxide is a compound used in biochemical research and in carboxylating active methylene compounds . It is a product of the Thermo Scientific brand, originally part of the Alfa Aesar product portfolio .
Synthesis Analysis
While specific synthesis methods for Manganese(II) methoxide were not found, related research indicates that manganese(II) complexes can be synthesized and characterized . For instance, a series of manganese(II) complexes supported by cyclopentadienyl-phosphine ligands have been synthesized .Chemical Reactions Analysis
Manganese(II) ions can undergo various reactions. In basic solutions, H2O2 oxidizes Mn(II) to Mn(IV), giving a brown precipitate . Sodium hydroxide precipitates manganese(II) hydroxide . Solid sodium bismuthate oxidizes Mn2+ to purple MnO−4 without heating .Physical And Chemical Properties Analysis
Manganese(II) methoxide has a molecular weight of 117.006 g/mol . It is soluble in methanol and is moisture sensitive . The density at 20℃ is 0.86 g/mL . The boiling point at normal pressure is 65℃ .Wissenschaftliche Forschungsanwendungen
Elektrochemische Energiespeicherung
Mangan(II)-methoxid spielt eine bedeutende Rolle bei der Synthese von zweidimensionalen Manganmaterialien, die in der elektrochemischen Energiespeicherung von entscheidender Bedeutung sind . Diese Materialien sind aufgrund ihres hohen Oberflächen-Volumen-Verhältnisses und ihrer reichhaltigen Redoxzustände ideal für den Einsatz in Batterien und Superkondensatoren. Die Fähigkeit der Verbindung, Strukturen mit zahlreichen aktiven Zentren zu bilden, verstärkt ihre Wechselwirkung mit Elektrolyten und verbessert die Effizienz der Energiespeicherung.
Katalyse
In der Katalyse wird this compound zur Herstellung von Katalysatoren verwendet, die verschiedene chemische Reaktionen erleichtern . Seine Eigenschaften ermöglichen die Entwicklung von Katalysatoren, die nicht nur hoch effizient sind, sondern auch ein breites elektrochemisches Potenzialfenster aufweisen, was sie für eine Vielzahl von katalytischen Anwendungen geeignet macht.
Proteomforschung
Als biochemisches Mittel wird this compound in der Proteomforschung eingesetzt . Es hilft bei der Untersuchung von Proteomen, dem gesamten Satz von Proteinen, die von einem Genom, einer Zelle, einem Gewebe oder einem Organismus exprimiert werden. Dies ist entscheidend für das Verständnis von Krankheitsmechanismen und die Entdeckung neuer therapeutischer Ziele.
Organische Synthese
Diese Verbindung wird auch zur Carboxylierung von aktiven Methylenverbindungen verwendet, einer Schlüsselreaktion in der organischen Synthese . Die Fähigkeit, Carboxylgruppen in organische Moleküle einzuführen, eröffnet Wege zur Herstellung einer Vielzahl von organischen Produkten, darunter Pharmazeutika und Polymere.
Biomedizinische Anwendungen
Manganbasierte Materialien, einschließlich derer, die aus this compound gewonnen werden, finden im biomedizinischen Bereich zunehmend Anwendung bei der Krankheitsdiagnose und -behandlung . Ihre geringe Toxizität und ihre einzigartigen chemischen Eigenschaften machen sie für medizinische Bildgebung und therapeutische Anwendungen geeignet.
Umweltreinigung
This compound kann zur Synthese von Mangandioxid-Nanopartikeln verwendet werden, die Anwendungen in der Umweltreinigung haben . Diese Nanopartikel können als Adsorptionsmittel zur Entfernung von Schadstoffen aus Wasser und Böden dienen und so zur Eindämmung von Umweltverschmutzung beitragen.
Sensortechnologie
Die einzigartigen Eigenschaften von manganbasierten Materialien, die aus this compound gewonnen werden, machen sie zu hervorragenden Kandidaten für die Sensortechnologie . Sie können verwendet werden, um Sensoren zu entwickeln, die verschiedene chemische und biologische Substanzen mit hoher Empfindlichkeit und Selektivität erkennen.
Materialwissenschaften
Schließlich ist this compound für die Weiterentwicklung der Materialwissenschaften von Bedeutung, insbesondere bei der Entwicklung von zweidimensionalen Nanomaterialien . Diese Materialien haben aufgrund ihrer einzigartigen physikalischen und chemischen Eigenschaften potenzielle Anwendungen in der Elektronik, Photonik und anderen Spitzentechnologien.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Manganese(II) methoxide were not found, related research indicates that manganese oxides, produced through the Mn(II) oxidation process driven by microbes, have high oxidative reactivity and strong absorption capacity for many emerging pollutants . This suggests potential future applications in environmental remediation processes .
Wirkmechanismus
Target of Action
Manganese(II) methoxide is primarily used as a biochemical for proteomics research . It is also used in the carboxylation of active methylene compounds . The primary targets of this compound are therefore proteins involved in proteomics research and active methylene compounds.
Mode of Action
It is known that manganese plays a role in numerous biogeochemical cycles . The oxidation of Mn(II) to Mn(III/IV) involves both biotic and abiotic mechanisms, including interactions with microbes, organic matter, light, reactive oxygen species, and mineral surfaces .
Biochemical Pathways
The oxidation of Mn(II) to form nanocrystalline Mn(III/IV) oxides impacts various biochemical pathways. This process is driven by microbes and results in the formation of biogenic manganese oxides (BioMnOx), which are usually amorphous and rich in defects . These oxides possess large surface areas, resulting in high oxidative reactivity and strong absorption capacity for many emerging pollutants .
Pharmacokinetics
It is known that manganese can cross the blood-brain barrier . Manganese in the blood is found as Mn(III) bound to binding sites for Fe(III) on transferrin or as Mn(II) bound to other serum proteins .
Result of Action
The result of the action of Manganese(II) methoxide is the formation of manganese oxides, which are among the strongest natural oxidants in our environments . These oxides have high oxidative reactivity and strong absorption capacity for many emerging pollutants .
Action Environment
The action of Manganese(II) methoxide is influenced by various environmental factors. At circumneutral pH, many microbes can facilitate faster Mn(II) oxidation than the chemical process by 4–5 orders of magnitude . Therefore, the pH of the environment plays a crucial role in the action of Manganese(II) methoxide.
Eigenschaften
IUPAC Name |
manganese(2+);methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3O.Mn/c2*1-2;/h2*1H3;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIRCVPINUNHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6MnO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436826 | |
| Record name | Manganese(II) methoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7245-20-7 | |
| Record name | Manganese(II) methoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dioxaspiro[4.5]dec-6-EN-8-one](/img/structure/B1610300.png)
![Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-](/img/structure/B1610301.png)

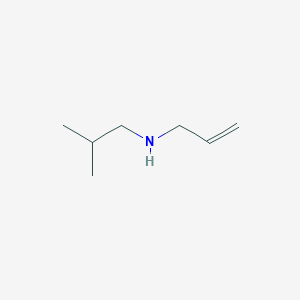
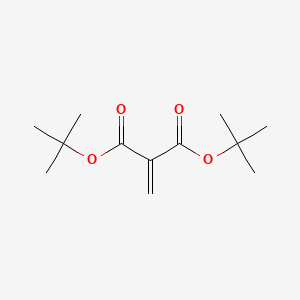


![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)
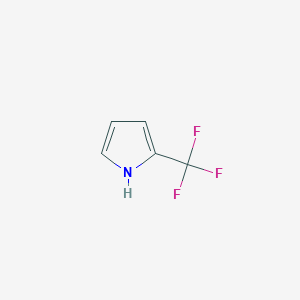
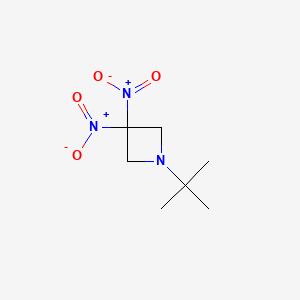
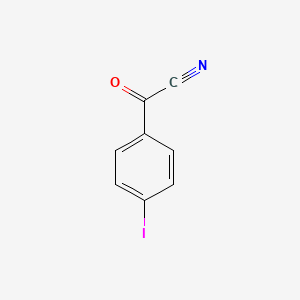
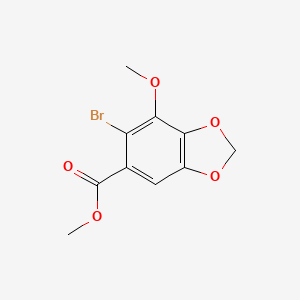
![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)